Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate
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Overview
Description
Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate is a complex organic compound that features a benzimidazole core linked to a thiazole ring via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carbonyl compounds under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Linking the Thiazole to Benzimidazole: This step involves the formation of a sulfanyl linkage between the thiazole and benzimidazole rings. This can be achieved by reacting the thiazole derivative with a benzimidazole derivative in the presence of a suitable base.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzimidazole and thiazole derivatives
Scientific Research Applications
Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate is unique due to its specific combination of a benzimidazole core and a thiazole ring linked via a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
55564-18-6 |
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Molecular Formula |
C12H10N4O2S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl N-[6-(1,3-thiazol-2-ylsulfanyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C12H10N4O2S2/c1-18-11(17)16-10-14-8-3-2-7(6-9(8)15-10)20-12-13-4-5-19-12/h2-6H,1H3,(H2,14,15,16,17) |
InChI Key |
JEXLMHXGNFKDOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=NC=CS3 |
Origin of Product |
United States |
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